2-Oleoyl-3-palmitoyl-sn-glycerol

Vue d'ensemble

Description

2-Oleoyl-3-palmitoyl-sn-glycerol is a diacylglycerol compound where the glycerol backbone is esterified with oleic acid at the second position and palmitic acid at the third position. This compound is a type of diglyceride, which plays a significant role in various biological processes and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oleoyl-3-palmitoyl-sn-glycerol typically involves the esterification of glycerol with oleic acid and palmitic acid. The reaction is often catalyzed by enzymes such as lipases, which provide specificity and efficiency. The process can be carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent like hexane .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of immobilized lipases on various supports to enhance the reaction rate and yield. The process can be scaled up by using continuous flow reactors, which allow for the continuous addition of reactants and removal of products, thereby increasing efficiency and productivity .

Analyse Des Réactions Chimiques

Enzymatic Acylation and Hydrolysis

Lipase-catalyzed reactions dominate the modification pathways for this diacylglycerol (DAG):

-

Regioselective acylation : Immobilized Rhizomucor miehei lipase (Lipozyme IM) facilitates the incorporation of fatty acids into the sn-1 position of 2-oleoyl-3-palmitoyl-sn-glycerol, forming structured triacylglycerols (TAGs). Reaction parameters such as temperature (40–60°C), enzyme load (5–15% w/w), and substrate ratios (DAG/fatty acid = 1:2–1:4) directly influence conversion efficiency .

-

Hydrolysis : Pancreatic lipases preferentially hydrolyze the sn-1 and sn-3 positions, but the presence of unsaturated oleoyl (C18:1) at sn-2 and saturated palmitoyl (C16:0) at sn-3 alters reaction kinetics due to steric and electronic effects .

Table 1: Enzymatic Reaction Parameters and Outcomes

| Enzyme | Substrate Ratio | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Source |

|---|---|---|---|---|---|

| Rhizomucor miehei | 1:3 (DAG:CLA) | 50 | 72 | 85 | |

| Porcine pancreatic | N/A | 37 | 24 | 92 (hydrolysis) |

Table 2: Key Chemical Reaction Conditions

| Reaction Type | Catalyst/Solvent | Temperature (°C) | Time (h) | Purity (%) | Source |

|---|---|---|---|---|---|

| Oleic anhydride coupling | DMAP/MIBK | 25 | 3 | 96 | |

| Deuterated chain insertion | Lipase/ethanol | 30 | 6 | 72 |

Stability and Side Reactions

-

Acyl migration : Spontaneous isomerization occurs under acidic or basic conditions, converting 2-oleoyl-3-palmitoyl-sn-glycerol to 1-oleoyl-2-palmitoyl-sn-glycerol. This process is first-order in polar solvents like methanol .

-

Oxidative degradation : Exposure to ozone or reactive oxygen species targets the oleoyl double bond (C9–C10), forming hydroperoxides and secondary oxidation products .

Metabolic Pathways

As a metabolite in Escherichia coli and Apis cerana (Asian honey bee), this DAG participates in:

Applications De Recherche Scientifique

Biochemical Applications

1.1 Liposome Formation

2-Oleoyl-3-palmitoyl-sn-glycerol is frequently utilized in the preparation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as models for biological membranes and are crucial in drug delivery systems. Research indicates that this compound can enhance the stability and encapsulation efficiency of liposomal formulations, making it valuable in pharmaceutical applications .

1.2 Membrane Studies

The compound's ability to mimic mammalian phospholipid composition allows researchers to study membrane dynamics and interactions. It has been employed in experiments to analyze lipid phase behavior, particularly in understanding the interactions between saturated and unsaturated fatty acids within lipid bilayers .

Pharmaceutical Applications

2.1 Drug Delivery Systems

Due to its biocompatibility and ability to form stable structures, this compound is investigated for use as a drug delivery vehicle. It can encapsulate hydrophobic drugs effectively, improving their bioavailability and therapeutic efficacy. Studies have shown that formulations containing this compound can enhance the pharmacokinetics of various therapeutic agents .

2.2 Surfactant Properties

The compound also exhibits surfactant properties, which are beneficial in reducing surface tension in pulmonary applications. It has been studied for its potential use in treating respiratory conditions by acting as a lung surfactant to prevent alveolar collapse .

Material Science Applications

3.1 Nanotechnology

In nanotechnology, this compound is used to create nanoparticles for targeted drug delivery and imaging applications. Its ability to form stable nanoparticles makes it a candidate for developing advanced materials with specific functionalities .

3.2 Phase Behavior Studies

The compound's phase behavior has been extensively studied to understand the thermodynamic properties of lipid mixtures. Research has demonstrated that mixtures containing this compound exhibit unique phase transitions that are critical for designing lipid-based formulations .

Case Study 1: Liposomal Drug Delivery

A study conducted by Zhang et al. explored the use of this compound in liposomal formulations for delivering anticancer drugs. The results indicated that liposomes composed of this compound showed significantly improved drug retention and release profiles compared to traditional formulations .

Case Study 2: Pulmonary Applications

Research published in the Journal of Physical Chemistry highlighted the effectiveness of this compound as a surfactant in reducing surface tension in alveolar models. This study demonstrated its potential application in treating neonatal respiratory distress syndrome by improving lung function .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Biochemistry | Liposome Preparation | Enhanced stability and encapsulation efficiency |

| Pharmaceuticals | Drug Delivery Systems | Improved bioavailability of hydrophobic drugs |

| Material Science | Nanoparticle Formation | Stable nanoparticles for targeted delivery |

| Respiratory Medicine | Lung Surfactant | Reduced surface tension, improved lung function |

Mécanisme D'action

The mechanism of action of 2-Oleoyl-3-palmitoyl-sn-glycerol involves its role as a signaling molecule in various biological pathways. It can activate protein kinase C, which is involved in regulating cell growth, differentiation, and apoptosis. The compound also interacts with lipid membranes, influencing their fluidity and permeability .

Comparaison Avec Des Composés Similaires

1-Palmitoyl-2-oleoyl-sn-glycerol: This compound is an enantiomer of 2-Oleoyl-3-palmitoyl-sn-glycerol, with the positions of the fatty acids reversed.

1,3-Dioleoyl-2-palmitoyl-sn-glycerol: This compound has oleic acid at both the first and third positions and palmitic acid at the second position.

1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: This compound has palmitic acid at both the first and third positions and oleic acid at the second position

Uniqueness: this compound is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This arrangement affects its behavior in biological membranes and its interaction with enzymes and other molecules .

Activité Biologique

2-Oleoyl-3-palmitoyl-sn-glycerol (OPG) is a glycerolipid that has garnered attention due to its potential biological activities and applications in various fields, including nutrition and pharmaceuticals. This compound is a triacylglycerol (TAG) consisting of oleic acid at the sn-2 position and palmitic acid at the sn-3 position of the glycerol backbone. Understanding its biological activity is crucial for exploring its therapeutic potential and functional properties.

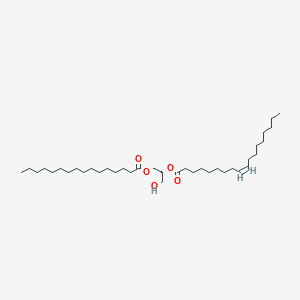

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the fatty acid composition, which significantly influences its biological properties.

1. Metabolism and Bioavailability

Research indicates that OPG is metabolized in the body similarly to other triacylglycerols. It undergoes hydrolysis by lipases, yielding free fatty acids and monoacylglycerols, which can be further utilized in metabolic pathways or stored in adipose tissues . The bioavailability of OPG is influenced by its incorporation into lipid matrices, which can enhance its absorption in the gastrointestinal tract.

2. Anti-inflammatory Effects

Studies have shown that OPG exhibits anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines, thereby potentially reducing inflammation in various tissues . This effect is particularly relevant in conditions such as obesity and metabolic syndrome, where chronic inflammation plays a significant role.

3. Antioxidant Activity

OPG has been found to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders .

Case Study 1: Dietary Impact on Lipid Profiles

A study investigated the effects of dietary inclusion of OPG on lipid profiles in animal models. The results indicated that OPG supplementation led to a significant reduction in total cholesterol and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. This suggests a favorable lipid-modulating effect that could contribute to cardiovascular health .

Case Study 2: Impact on Inflammatory Markers

Another study assessed the impact of OPG on inflammatory markers in obese rats. The administration of OPG resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential role in mitigating inflammation associated with obesity .

1. Modulation of Lipid Metabolism

OPG influences lipid metabolism by affecting enzymes involved in fatty acid synthesis and degradation. It enhances the activity of lipoprotein lipase, facilitating the breakdown of triglycerides into free fatty acids for energy utilization .

2. Cell Signaling Pathways

OPG interacts with various cell signaling pathways, notably those involved in inflammation and oxidative stress responses. It may activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, leading to altered expression of genes involved in inflammatory responses .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYLHKQOBOSCP-QEJMHMKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701150388 | |

| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701150388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656-83-3 | |

| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoylglycerol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701150388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9443SF4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.